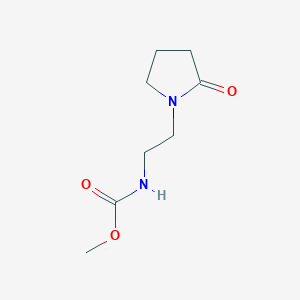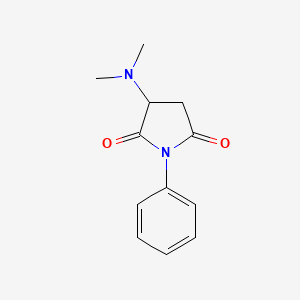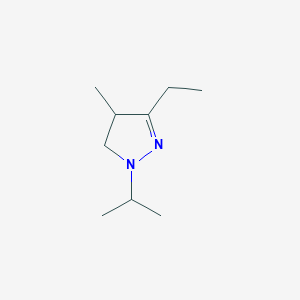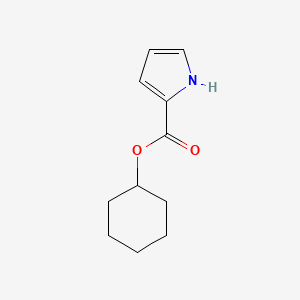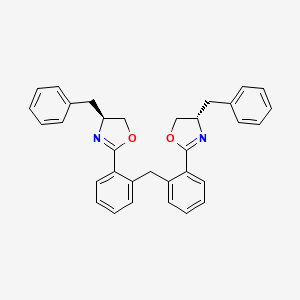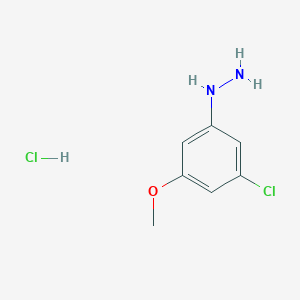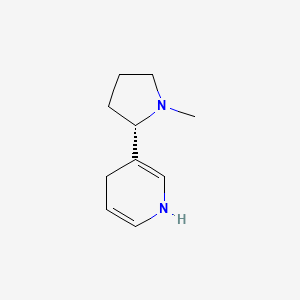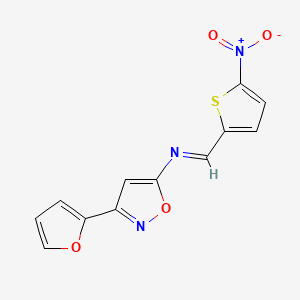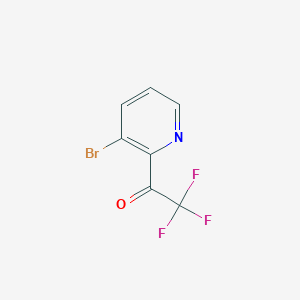![molecular formula C38H25OP B12874578 (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine: is a complex organic compound that features a unique structure combining dibenzofuran, anthracene, and diphenylphosphine moieties. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its electronic properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzofuran Moiety: Dibenzofuran can be synthesized through the cyclization of biphenyl ether in the presence of a strong acid or via the Ullmann coupling reaction.
Anthracene Derivative Synthesis: The anthracene core can be functionalized at specific positions using Friedel-Crafts acylation or alkylation reactions.
Coupling Reactions: The dibenzofuran and anthracene derivatives are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Phosphine Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Hydrogenated anthracene or dibenzofuran derivatives.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
Chemistry
In chemistry, (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.
Biology
While direct biological applications are limited, derivatives of this compound could be explored for their potential in bioimaging or as fluorescent probes due to their luminescent properties.
Medicine
Research into the medicinal applications of this compound is still in its infancy. its structural analogs are being investigated for their potential in photodynamic therapy and as photosensitizers.
Industry
In the industry, this compound is primarily used in the development of OLEDs. Its unique electronic properties make it an excellent candidate for use as a host material in the emissive layer of OLEDs, contributing to improved efficiency and stability of the devices.
作用機序
The mechanism by which (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine exerts its effects is largely based on its ability to participate in electronic transitions. The compound’s structure allows for efficient charge transfer and energy transfer processes, which are crucial in its role as a host material in OLEDs. The molecular targets include the electron and hole transporting layers in the OLED architecture, facilitating the recombination of electrons and holes to produce light.
類似化合物との比較
Similar Compounds
- (10-(Naphthalen-1-yl)anthracen-9-yl)diphenylphosphine
- (10-(Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- (10-(Naphthalen-2-yl)phenyl)anthracene
Uniqueness
Compared to similar compounds, (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine offers a unique combination of thermal stability and electronic properties. The presence of the dibenzofuran moiety enhances its rigidity and stability, while the anthracene core provides excellent charge transport properties. The diphenylphosphine group further contributes to its ability to form stable complexes with metals, making it a versatile compound in various applications.
特性
分子式 |
C38H25OP |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
(10-dibenzofuran-1-ylanthracen-9-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H25OP/c1-3-14-26(15-4-1)40(27-16-5-2-6-17-27)38-30-20-9-7-18-28(30)36(29-19-8-10-21-31(29)38)33-23-13-25-35-37(33)32-22-11-12-24-34(32)39-35/h1-25H |
InChIキー |
XSTNHAPSXJAJDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C8=CC=CC=C8OC7=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




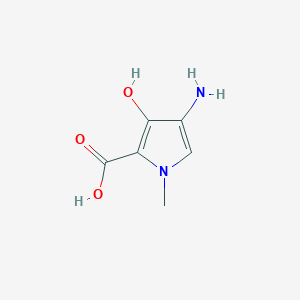
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
